molecular formula C13H15NO6S B129746 4-Isothiocyanatophenyl alpha-D-mannopyranoside CAS No. 96345-79-8

4-Isothiocyanatophenyl alpha-D-mannopyranoside

Cat. No.: B129746
CAS No.: 96345-79-8
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-BNDIWNMDSA-N
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Description

4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used primarily in carbohydrate chemistry. It is a building block and reagent for preparing neoglycoproteins. This compound is characterized by the presence of an isothiocyanate group (N=C=S) attached to a phenyl ring, which is further connected to an alpha-D-mannopyranoside moiety .

Mechanism of Action

Target of Action

The primary target of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is the amino groups present on amino acids, peptides, and proteins . The compound has been reported to inhibit the binding of Concanavalin A (Con A), a lectin that recognizes mannose residues, to glycoproteins and glycolipids .

Mode of Action

This compound exploits the unique reactivity of the isothiocyanate group, which can readily react with amino groups present on amino acids, peptides, and proteins to form thiourea linkages . This interaction results in changes to the protein structure and function.

Biochemical Pathways

The compound is used extensively in glycomics to analyze glycan structures and their biological functions . The mannose-specific binding properties enable researchers to probe mannose-recognition pathways, which are vital for understanding cellular communication and pathogen-host interactions.

Pharmacokinetics

Its solubility in dmso is known to be 250 mg/ml , which could potentially influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit the binding of Concanavalin A to glycoproteins and glycolipids . This can impact cellular communication and potentially disrupt pathogen-host interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used Additionally, its reactivity with amino groups suggests that the presence of other reactive species in the environment could potentially influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside typically involves the reaction of 4-isothiocyanatophenol with alpha-D-mannopyranosyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isothiocyanate group to form thioureas.

    Alcohols: React to form carbamates.

    Thiols: React to form dithiocarbamates.

These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like DMF or DMSO .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiocyanatophenyl beta-D-mannopyranoside
  • 4-Isothiocyanatophenyl alpha-D-glucopyranoside
  • 4-Isothiocyanatophenyl beta-D-glucopyranoside

Uniqueness

4-Isothiocyanatophenyl alpha-D-mannopyranoside is unique due to its specific configuration and the presence of the alpha-D-mannopyranoside moiety. This configuration influences its reactivity and interaction with biological molecules, making it particularly useful in studies involving mannose-specific processes .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-BNDIWNMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452318
Record name 4-Isothiocyanatophenyl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96345-79-8
Record name 4-Isothiocyanatophenyl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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